Product packaging for 2,7-Bis(difluoromethoxy)quinoline(Cat. No.:CAS No. 2253641-18-6)

2,7-Bis(difluoromethoxy)quinoline

Cat. No.: B2608440
CAS No.: 2253641-18-6
M. Wt: 261.176
InChI Key: HMWGQSVAGTYMNH-UHFFFAOYSA-N
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Description

2,7-Bis(difluoromethoxy)quinoline ( 2253641-18-6) is a specialized quinoline derivative with a molecular formula of C 11 H 7 F 4 NO 2 and a molecular weight of 261.17 g/mol . This compound features a quinoline core structure substituted with difluoromethoxy groups at the 2 and 7 positions, a modification that can significantly influence its electronic properties, metabolic stability, and binding affinity to biological targets. The quinoline scaffold is a fundamental building block in medicinal chemistry and drug discovery, renowned for its wide spectrum of biological activities . Quinoline-based compounds are extensively investigated for their therapeutic potential, including as antimalarial agents (e.g., Chloroquine), anticancer drugs, and treatments for various other diseases . The incorporation of fluorine atoms, as in the difluoromethoxy groups, is a common strategy in modern drug design to enhance a molecule's lipophilicity, membrane permeability, and overall metabolic stability, making this compound a valuable chemical intermediate for developing novel pharmaceutical substances . Researchers utilize this compound in the synthesis of more complex molecules to explore new drug candidates with significant therapeutic potential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F4NO2 B2608440 2,7-Bis(difluoromethoxy)quinoline CAS No. 2253641-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-bis(difluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO2/c12-10(13)17-7-3-1-6-2-4-9(18-11(14)15)16-8(6)5-7/h1-5,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWGQSVAGTYMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)OC(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Difluoromethoxy Substituted Quinolines

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The foundational step in synthesizing the target molecule is the creation of a 2,7-dihydroxyquinoline (also known as 7-hydroxy-2(1H)-quinolinone or 7-hydroxycarbostyril) intermediate nbinno.com. This precursor features the necessary quinoline framework with hydroxyl groups correctly positioned for subsequent difluoromethylation. A variety of classical and modern synthetic reactions can be adapted to produce this key intermediate.

For over a century, several named reactions have been the bedrock of quinoline synthesis, each offering a different pathway through the condensation and cyclization of aromatic amines with carbonyl-containing compounds organicreactions.orgiipseries.orgrsc.org.

Skraup Synthesis : This method involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) wikipedia.org. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring numberanalytics.com. To produce a 2,7-dihydroxyquinoline precursor, a meta-aminophenol derivative would be the required starting aniline. The Skraup reaction can produce 7-substituted quinolines from meta-substituted anilines rsc.org. However, the harsh, often violent, reaction conditions and the difficulty in controlling regioselectivity are significant drawbacks rsc.orgresearchgate.net.

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst iipseries.orgwikipedia.org. This method can be used to produce 2,4-disubstituted quinolines iipseries.org. Similar to the Skraup reaction, employing a meta-aminophenol could theoretically yield the desired 7-hydroxy substitution pattern, but regioselectivity remains a challenge rsc.orgclockss.org.

Friedländer Synthesis : The Friedländer synthesis is a highly versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base organicreactions.orgwikipedia.orgnih.gov. To generate the 2,7-dihydroxyquinoline scaffold, a starting material such as 2-amino-4-hydroxybenzaldehyde (B13019145) could be reacted with a compound like ethyl acetate (B1210297) or a related species that can provide the C2 and C3 atoms of the quinoline ring. The mechanism can proceed through either an initial aldol (B89426) condensation or the formation of a Schiff base, followed by cyclization and dehydration wikipedia.orgresearchgate.net. Its operational simplicity and the use of readily available starting materials make it a valuable method organicreactions.org.

Combes Quinoline Synthesis : This reaction condenses an aniline with a β-diketone under acidic conditions wikipedia.org. The process involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure wikipedia.orgchempedia.info. For the synthesis of the 2,7-dihydroxyquinoline precursor, a meta-aminophenol would react with a suitable β-diketone. The regioselectivity of the cyclization can be influenced by the steric and electronic effects of the substituents on both the aniline and the diketone wikipedia.org.

Table 1: Comparison of Classical Quinoline Synthesis Methods for 2,7-Dihydroxyquinoline Core

Synthesis MethodTypical ReactantsConditionsPotential for 2,7-Disubstitution
Skraup m-Aminophenol + GlycerolH₂SO₄, Oxidizing Agent, High Temp.Feasible, but often has low regioselectivity and harsh conditions rsc.orgwikipedia.orgrsc.org.
Doebner-von Miller m-Aminophenol + α,β-Unsaturated CarbonylAcid Catalyst (Brønsted or Lewis)Possible, but regioselectivity can be an issue wikipedia.orgclockss.org.
Friedländer 2-Amino-4-hydroxybenzaldehyde + α-Methylene CarbonylAcid or Base CatalystDirect and efficient route if the substituted benzaldehyde (B42025) is available organicreactions.orgwikipedia.org.
Combes m-Aminophenol + β-DiketoneAcid Catalyst (e.g., H₂SO₄)Good method for 2,4-substituted quinolines; regioselectivity is key wikipedia.orgchempedia.info.

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs), which combine three or more starting materials in a single step to construct complex molecules with high atom economy and efficiency rsc.org. Various MCRs have been developed for quinoline synthesis and could be adapted to form the 2,7-dihydroxyquinoline core. These reactions often proceed under milder conditions than their classical counterparts and allow for greater structural diversity in the final products rsc.orgmdpi.com. For example, an MCR involving a substituted aniline (like m-aminophenol), an aldehyde, and an activated alkyne could potentially be designed to assemble the desired quinoline scaffold in one pot rsc.org.

Targeted Introduction of Difluoromethoxy Moieties

Once the 2,7-dihydroxyquinoline precursor is obtained, the second critical phase is the conversion of the two hydroxyl (-OH) groups into difluoromethoxy (-OCF2H) groups. This transformation is typically achieved via O-difluoromethylation, a reaction that has gained significant interest in medicinal chemistry as the -OCF2H group is considered a valuable bioisostere for hydroxyl or thiol groups nih.govresearchgate.net.

The O-difluoromethylation of phenols and other hydroxy-heterocycles is most commonly achieved using reagents that can generate difluorocarbene (:CF2) in situ. This highly reactive intermediate is then trapped by the hydroxyl groups of the substrate.

Several reagents have been developed for this purpose, moving from ozone-depleting gases to more stable and safer solid or liquid reagents. A prominent modern reagent is zinc(chlorodifluoroacetate) (PDFA), often used with a phosphine (B1218219), which serves as an effective difluorocarbene precursor. Another important class includes sulfonium (B1226848) salts. The reaction involves the deprotonation of the hydroxyl groups on 2,7-dihydroxyquinoline by a base, followed by the reaction of the resulting phenoxide ions with the generated difluorocarbene.

Table 2: Selected Reagents for O-Difluoromethylation

Reagent/SystemDescriptionTypical Conditions
TMSCF₃ (Ruppert-Prakash Reagent) A nucleophilic trifluoromethyl source that can generate difluorocarbene under specific conditions.Requires an initiator like an alkali metal iodide under neutral conditions, often at high temperatures.
Zn(SO₂CF₂H)₂ (DFMS Reagent) A solid reagent used for radical difluoromethylation, but can also serve as a difluorocarbene source under certain conditions nih.gov.Radical initiation with tBuOOH for C-H difluoromethylation; different conditions needed for O-difluoromethylation nih.gov.
Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) Generates difluorocarbene smoothly via decarboxylation without needing a base or other additives.Heating in a suitable solvent.
Sulfox-CF₂SO₂Ph A reagent that can act as a difluorocarbene precursor under basic conditions for S- and O-difluoromethylation.Base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

Introducing the difluoromethoxy groups onto the pre-formed quinoline ring is an example of a late-stage functionalization strategy. This approach is highly valuable in drug discovery and development as it allows for the modification of complex molecules at a late point in the synthetic sequence, enabling the rapid generation of analogues for biological testing nih.govqmul.ac.uk. The direct C-H difluoromethylation of heteroaromatics, often at electron-deficient positions adjacent to heteroatoms, has been achieved using radical-based methods nih.govvjst.vn. However, for the synthesis of 2,7-Bis(difluoromethoxy)quinoline, the strategy relies on the functionalization of existing hydroxyl groups (O-H bonds) rather than direct C-H activation. This O-difluoromethylation is a robust and predictable late-stage modification, provided the dihydroxy precursor is available researchgate.net.

The key to O-difluoromethylation is the generation and subsequent reaction of difluorocarbene (:CF2). The general mechanism proceeds as follows:

Generation of Difluorocarbene : A suitable precursor, such as a halodifluoromethane derivative or a more modern reagent like a sulfonium salt, eliminates leaving groups to form the singlet difluorocarbene species (:CF2).

Deprotonation of Substrate : In the presence of a base, the hydroxyl groups of the 2,7-dihydroxyquinoline precursor are deprotonated to form the more nucleophilic quinoline-2,7-diolate.

Nucleophilic Attack : The highly nucleophilic oxygen atoms of the diolate attack the electrophilic carbon atom of the difluorocarbene. This step is often proposed to form an intermediate ylide.

Protonation : The intermediate is then protonated by a proton source in the reaction mixture (such as the solvent or a conjugate acid) to yield the final difluoromethoxy group (-OCF2H).

This two-step process must occur for both hydroxyl groups on the quinoline ring to yield the final target compound, this compound. Careful control of stoichiometry and reaction conditions is necessary to ensure complete difluoromethylation at both positions.

Synthesis of Bis(difluoromethoxy)quinoline Scaffolds

The construction of quinoline scaffolds bearing two difluoromethoxy groups presents unique synthetic challenges, requiring precise control over regioselectivity and the sequential introduction of the fluorinated moieties.

Regioselective Functionalization Strategies at the Quinoline Nucleus

Achieving regioselective functionalization of the quinoline nucleus is paramount for the synthesis of specific isomers like this compound. nih.gov Various strategies have been developed to direct substituents to desired positions on the quinoline ring.

One common approach involves the use of directing groups in conjunction with transition-metal-catalyzed C-H activation. nih.govmdpi.com These directing groups can coordinate to the metal catalyst and position it in proximity to a specific C-H bond, thereby enabling its selective functionalization. mdpi.com For instance, the use of a removable directing group at the N1 position can facilitate functionalization at the C8 position. researchgate.net

Base-controlled regioselective metalation offers another powerful tool for functionalizing chloro-substituted quinolines. nih.gov The choice of the metal amide base can dictate the site of metalation. For example, using lithium diisopropylamide (LDA) typically leads to functionalization at the C3 position, while employing mixed lithium-magnesium or lithium-zinc amide bases can direct functionalization to the C2 or C8 positions. nih.gov These methods, supported by DFT calculations, provide a predictable and convenient route to various functionalized quinolines. nih.gov

Sequential and Convergent Synthetic Pathways to this compound and Related Analogues

The synthesis of this compound and its analogues can be approached through either sequential or convergent strategies. A sequential approach would involve the stepwise introduction of the two difluoromethoxy groups onto a pre-formed quinoline core. This often requires careful protection and deprotection steps to ensure the correct placement of each substituent.

A convergent strategy, on the other hand, involves the synthesis of two or more fragments that are then combined to form the final product. For the synthesis of this compound, a convergent approach might involve the coupling of a difluoromethoxylated aniline derivative with a difluoromethoxylated three-carbon synthon.

One potential, though not explicitly detailed for this specific compound, synthetic route could be adapted from established quinoline syntheses like the Friedländer or Doebner-von Miller reactions, using appropriately difluoromethoxylated starting materials. orientjchem.org For instance, a difluoromethoxylated o-aminoaryl ketone could be condensed with a compound containing a reactive α-methylene group to construct the quinoline ring system with one of the required substituents already in place. The second difluoromethoxy group could then be introduced through subsequent functionalization.

Catalytic Approaches in Fluorinated Quinoline Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of fluorinated quinolines. ias.ac.in Both transition-metal catalysis and, more recently, organocatalysis and nanocatalysis have emerged as powerful tools in this field. ias.ac.intaylorfrancis.comresearchgate.net

Transition-Metal Catalysis (e.g., Palladium-catalyzed Cross-coupling, Rhodium Catalysis, Iridium Catalysis)

Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of quinoline derivatives. ias.ac.inias.ac.in

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig aminations, are invaluable for forming C-C and C-N bonds, respectively. These reactions can be used to introduce the difluoromethoxy-containing fragments or to build the quinoline ring itself. For example, a palladium-catalyzed reaction could couple a difluoromethoxylated aryl boronic acid with a halogenated quinoline precursor.

Rhodium catalysis has proven effective for the C-H functionalization of quinolines, particularly at the C8 position when a directing group is employed on the nitrogen atom. researchgate.net This regioselective alkylation or arylation provides a direct route to functionalized quinolines.

Iridium catalysis is also emerging as a valuable tool in C-H activation and functionalization, offering alternative reactivity and selectivity profiles compared to palladium and rhodium. researchgate.net

The following table summarizes some transition-metal catalyzed reactions relevant to quinoline synthesis:

Catalyst/MetalReaction TypeApplication in Quinoline Synthesis
PalladiumCross-coupling (e.g., Suzuki, Sonogashira)Formation of C-C bonds, coupling of pre-functionalized fragments. ias.ac.in
RhodiumC-H Activation/FunctionalizationRegioselective alkylation and arylation, particularly at the C8 position. researchgate.net
IridiumC-H Activation/FunctionalizationOffers alternative selectivity in C-H functionalization reactions. researchgate.net
CopperAerobic Oxidative CyclizationSynthesis of substituted quinolines from anilines and aldehydes. ias.ac.in

Organocatalysis and Biocatalysis in Difluoromethoxy Quinoline Synthesis

In recent years, organocatalysis has gained prominence as a green and efficient alternative to metal-based catalysis. rsc.org Organocatalysts are small organic molecules that can promote chemical reactions with high enantioselectivity. rsc.org For the synthesis of quinoline derivatives, organocatalytic cascade reactions, such as trienamine-mediated [4+2]-cycloadditions, have been developed to construct highly functionalized hydroisoquinoline scaffolds. rsc.org While specific examples for difluoromethoxy quinolines are not prevalent, the principles of organocatalysis could be applied to the synthesis of chiral fluorinated quinoline building blocks.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another sustainable approach. While its application in the synthesis of difluoromethoxy quinolines is still in its infancy, the potential for highly selective and environmentally benign transformations is significant.

Nanocatalyst Applications for Quinoline Derivative Synthesis (e.g., Copper Nanoparticles, TiO2 Nanoparticles)

Nanocatalysts have emerged as highly effective and recyclable catalysts for various organic transformations, including the synthesis of quinoline derivatives. nih.govacs.org Their high surface area-to-volume ratio often leads to enhanced catalytic activity and selectivity. taylorfrancis.com

Copper nanoparticles have been utilized in a variety of reactions, including those for quinoline synthesis. nih.gov They can act as heterogeneous catalysts that are easily separated from the reaction mixture and reused.

Titanium dioxide (TiO2) nanoparticles have also been employed as catalysts in the synthesis of quinoline derivatives. researchgate.net These nanocatalysts can promote domino reactions, allowing for the construction of complex quinoline structures in a single step from simple starting materials. researchgate.net

The use of nanocatalysts often aligns with the principles of green chemistry by enabling reactions under milder conditions and facilitating catalyst recycling. researchgate.netacs.org

The table below provides examples of nanocatalysts used in quinoline synthesis:

NanocatalystSynthetic MethodAdvantages
Copper NanoparticlesVarious catalytic organic transformationsHeterogeneous, recyclable, promotes a wide range of reactions. nih.gov
TiO2 NanoparticlesThree-step domino processGreen synthesis, use of water as a solvent, high yields. researchgate.net
Nano-flake ZnOFriedländer quinoline synthesisSolvent-free conditions, simple, cost-effective, reusable. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols for Difluoromethoxy-Substituted Quinolines

The synthesis of quinoline derivatives, foundational structures in pharmaceuticals and materials science, has traditionally relied on methods that are often effective but environmentally taxing. nih.gov Classical syntheses like the Skraup, Friedländer, and Doebner-von Miller reactions frequently necessitate harsh acidic conditions, high temperatures, hazardous reagents, and organic solvents, leading to significant waste and safety concerns. nih.govorganic-chemistry.orgtandfonline.com In response, the field of chemistry has increasingly embraced green chemistry principles to develop more sustainable and efficient synthetic routes. nih.govacs.orgnih.gov These modern protocols aim to reduce energy consumption, minimize waste, and eliminate the use of toxic substances by employing alternative energy sources and eco-friendly reaction media. tandfonline.comresearchgate.net The focus has shifted towards methodologies such as solvent-free reactions, water-mediated synthesis, and the use of alternative energy sources like microwave and ultrasound irradiation to construct the quinoline scaffold. nih.goveurekalert.org

Solvent-Free and Water-Mediated Reaction Systems

The development of solvent-free and water-based reaction systems represents a significant advancement in the sustainable synthesis of quinoline derivatives. These approaches align with core green chemistry principles by reducing or eliminating volatile organic compounds (VOCs), which are often toxic and difficult to dispose of. organic-chemistry.orgtandfonline.com

Solvent-Free Reaction Systems

Solvent-free synthesis, often conducted under thermal conditions, simplifies procedures, reduces waste, and can lead to cleaner reactions with easier product isolation. researchgate.net Various catalysts have been shown to be effective in promoting quinoline formation in the absence of a solvent. For instance, the Friedländer annulation, a key reaction for synthesizing substituted quinolines from 2-aminoaryl ketones and compounds with an active methylene (B1212753) group, can be efficiently conducted under solvent-free conditions. eurekaselect.com

Research has demonstrated the utility of different catalysts in these systems. Bismuth(III) chloride (BiCl3) has been used to promote the Friedländer reaction under thermal, solvent-free conditions, yielding poly-substituted quinolines in excellent yields. eurekaselect.com Similarly, caesium iodide has proven effective for the synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) and various ketones, offering advantages such as high yields, short reaction times, and simple methodology. researchgate.net Heterogeneous catalysts like Hβ zeolite are also employed, providing a recyclable and scalable option for producing 2,4-disubstituted quinolines. rsc.org

Interactive Table: Catalysts in Solvent-Free Quinoline Synthesis

CatalystReaction TypeKey AdvantagesReference
Bismuth(III) chloride (BiCl3)Friedländer AnnulationExcellent yields, thermal conditions eurekaselect.com
Caesium Iodide (CsI)Condensation of 2-aminoaryl ketones with ketonesGood yields, clean reaction, short reaction times researchgate.net
Hβ ZeoliteHeterogeneous Catalytic CyclizationCatalyst is reusable, scalable process rsc.org
Silica Sulfuric AcidFriedländer AnnulationInexpensive, recyclable solid acid catalyst researchgate.net

Water-Mediated Reaction Systems

Water is considered an ideal green solvent due to its low cost, non-flammability, non-toxicity, and unique chemical properties. eurekalert.orgresearchgate.net Its high polarity and hydrogen-bonding capacity can enhance reaction rates and influence selectivity. organic-chemistry.orgeurekalert.org Several methods have been developed for synthesizing quinolines in aqueous media.

A straightforward and efficient approach involves conducting the Friedländer reaction in water at elevated temperatures (e.g., 70°C) without any catalyst. organic-chemistry.org This method has been successful for reacting 2-aminobenzaldehyde (B1207257) with various ketones, achieving high yields. organic-chemistry.org The use of water as the sole solvent circumvents the need for toxic reagents and simplifies waste disposal. organic-chemistry.org In other protocols, mild acid catalysts are used to facilitate the reaction in water. For example, hydrochloric acid has been used to mediate the synthesis of polysubstituted quinolines at room temperature, offering an energy-efficient alternative to conventional heating methods. researchgate.net Similarly, potassium bisulfate (KHSO4) has been used as a catalyst for the Friedländer annulation in water, providing good yields of the desired products. researchgate.net

Interactive Table: Water-Mediated Quinoline Synthesis Protocols

Catalyst/ConditionsStarting MaterialsKey AdvantagesReference
Catalyst-free, 70°C2-aminobenzaldehyde and ketonesEliminates need for catalyst, sustainable organic-chemistry.org
Hydrochloric Acid (10 N), Room Temp.2-aminoaryl ketones/aldehydes and carbonyl compoundsHigh yield (90%), energy efficient researchgate.net
Potassium Bisulfate (KHSO4)o-amino aryl ketones and active methylene compoundsGood yields, green approach researchgate.net

Microwave and Ultrasonic-Assisted Synthesis Enhancements

The application of alternative energy sources like microwaves and ultrasound has revolutionized synthetic chemistry, offering sustainable and efficient enhancements to traditional protocols. researchgate.netyoutube.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times, increasing product yields, and improving energy efficiency compared to conventional heating methods. youtube.comnih.gov The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions with fewer byproducts. youtube.comnih.gov This technology has been widely applied to the synthesis of quinoline and its derivatives. tandfonline.comresearchgate.net Microwave-assisted protocols have been developed for various classical quinoline syntheses, enabling the rapid formation of the heterocyclic core under more controlled conditions. tandfonline.comnih.gov

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)Key Advantage of MicrowaveReference
Quinazoline SynthesisSeveral hours to daysMinutesRapid formation, higher yields, energy saving nih.gov
General Organic SynthesisHoursMinutesShort processing times, increased yields youtube.com
Polymer GraftingN/ASpecific time not listed, but method is effectiveInitiates graft reaction efficiently nih.gov

Ultrasonic-Assisted Synthesis

Ultrasound has been successfully used for the synthesis of various heterocyclic compounds. For instance, an efficient protocol for the O-alkylation of 6-methoxy-2-methylquinolin-4-ol (B94542) was developed using ultrasonic irradiation, reducing the reaction time to just 15 minutes while achieving satisfactory yields (45–84%). nih.gov This demonstrates the potential of sonochemistry to create functionalized quinolines rapidly and efficiently, with lower environmental and operational costs compared to conventional methods. nih.gov

Interactive Table: Research Findings in Ultrasonic-Assisted Synthesis

ReactionConditionsReaction TimeYieldReference
O-alkylation of 6-methoxy-2-methylquinolin-4-olK2CO3, DMF, Ultrasonic Probe15 minutes45-84% nih.gov
Synthesis of Styrylpyridinium DyesUltrasonic Irradiation15 minutesGood to excellent researchgate.net
Synthesis of Benzofuran-Oxadiazole MoleculesUltrasonic IrradiationNot specifiedSignificant activity nih.gov

Molecular Design, Derivatization, and Functionalization of 2,7 Bis Difluoromethoxy Quinoline

Scaffold Modification and Substituent Exploration for Tunable Properties

The inherent structure of 2,7-bis(difluoromethoxy)quinoline allows for systematic modifications to fine-tune its characteristics. By altering substituents at various positions, researchers can modulate properties relevant to materials science and medicinal chemistry.

The functionalization of the quinoline (B57606) ring is a powerful strategy to create a library of derivatives with diverse properties. Modern synthetic methods allow for the regioselective introduction of a wide array of chemical moieties.

One notable strategy involves the direct C-H activation and functionalization of the quinoline nucleus. For instance, palladium-catalyzed C8-H direct arylation has been demonstrated on related quinoline systems, providing a pathway to introduce aryl groups at the 8-position. This reaction typically proceeds using a palladium catalyst and a phosphine (B1218219) ligand, with the C8-position of the quinoline coordinating to the metal catalyst, followed by oxidative addition of an aryl bromide and reductive elimination to form the C-C bond.

Another approach focuses on building the quinoline ring with pre-installed functional groups. A new series of quinoline derivatives has been synthesized through the cyclization of 2-amino-5-nitrobenzophenone (B23384) with acetylacetone (B45752) or ethyl acetoacetate. nih.gov The resulting nitro-quinoline can then be reduced to an amine, which serves as a versatile handle for subsequent acid-amine cross-coupling reactions to introduce a wide variety of amide-based functional groups. nih.gov

Furthermore, molecular hybridization techniques can be employed, starting from foundational quinoline synthesis methods like the Skraup synthesis. researchgate.net Following the creation of the core quinoline scaffold, further derivatization can be achieved through sequential reactions such as nucleophilic substitution, oxyhalogenation to produce sulfonyl chlorides, and subsequent Suzuki coupling to introduce diverse aryl and heteroaryl groups at specific positions on the quinoline ring. researchgate.net

Table 1: Selected Strategies for Functionalizing the Quinoline Scaffold

Strategy Description Potential Functional Groups
C-H Activation Palladium-catalyzed direct arylation of C-H bonds on the quinoline ring. Aryl, Heteroaryl
Cyclization & Reduction Building the quinoline ring with a nitro group, followed by reduction to an amine for further coupling. Amides, Sulfonamides

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used to create novel quinoline derivatives. This approach aims to leverage the properties of each constituent scaffold to produce hybrids with enhanced or synergistic activities.

A prominent example is the synthesis of quinoline-sulfonamide hybrids. researchgate.net These molecules are designed by combining the quinoline moiety with a sulfonamide group, a well-known pharmacophore in many therapeutic agents. The synthesis can be accomplished through a multistep process involving the creation of a quinoline sulfonyl chloride intermediate, which is then reacted with various amines or piperidine (B6355638) to form the final sulfonamide conjugate. researchgate.net

Similarly, the conjugation of quinoline with benzimidazole (B57391) has been extensively explored. researchgate.netnih.gov These hybrids are often synthesized via a multi-step pathway that includes N-acylation, N-alkylation, and quaternization, linking the two heterocyclic systems. researchgate.net This modular synthesis allows for the introduction of various substituents on both the quinoline and benzimidazole rings, creating a diverse library of compounds for screening. researchgate.net The resulting quinoline-benzimidazole conjugates have shown potential in various biological applications. nih.gov

Development of Fused Heterocyclic Systems Incorporating the Difluoromethoxyquinoline Motif

Fusing additional heterocyclic rings to the quinoline scaffold creates rigid, polycyclic systems with distinct chemical and biological profiles. These fused structures can lead to compounds with novel mechanisms of action and applications.

The fusion of a tetrazole ring to the quinoline system results in tetrazolo[1,5-a]quinolines, a class of compounds where the nitrogen-rich tetrazole ring can act as a bioisostere for a carboxylic acid group, potentially improving metabolic stability and cell permeability. nih.gov The synthesis of these fused systems often starts from 2-chloroquinoline (B121035) derivatives. nih.gov

A common synthetic route involves the conversion of a 2-chloroquinoline-3-carbaldehyde (B1585622) into a 2-azidoquinoline-3-carbaldehyde by reacting it with sodium azide (B81097) in a solvent like DMSO. nih.gov This azido (B1232118) intermediate can then undergo intramolecular cyclization to form the fused tetrazolo[1,5-a]quinoline (B14009986) ring system. nih.gov This synthetic strategy provides a versatile platform for producing a variety of substituted quinoline-tetrazole fused hybrids. nih.gov

The development of conjugates linking quinoline to other key heterocycles like pyrimidine (B1678525) and benzimidazole has yielded compounds with significant potential.

Quinoline-Pyrimidine Conjugates: These hybrids have been synthesized and investigated for various biological activities. One synthetic approach involves the nucleophilic substitution reaction between a suitable amino-quinoline derivative and a pyrimidine moiety, often linked by a piperazine (B1678402) or alkanediamine chain. thesciencein.org The length and nature of the linker, as well as substituents on both heterocyclic rings, can be systematically varied to optimize the desired properties. nih.govthesciencein.org Greener methods, such as one-pot and microwave-assisted reactions, have also been successfully employed to synthesize these hybrids efficiently.

Quinoline-Benzimidazole Conjugates: As mentioned previously, these hybrids are of significant interest. The synthetic strategy typically involves a straightforward four-step process: N-acylation, N-alkylation, quaternization, and, in some cases, a Huisgen 3+2 cycloaddition to create a triazole linker. researchgate.net This modular approach allows for the creation of diverse libraries of quinoline-benzimidazole salts and cycloadducts for further evaluation. researchgate.net

Stereoselective Synthesis and Chiral Analogues of Difluoromethoxyquinolines

The introduction of chirality into the difluoromethoxyquinoline scaffold opens up new avenues for developing compounds with specific three-dimensional structures, which can be crucial for selective interactions with biological targets. Stereoselective synthesis aims to control the formation of these chiral centers.

While specific examples for this compound are not detailed in the literature, principles can be drawn from related fluorinated quinoline systems. For instance, a highly stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-ones has been developed. This method utilizes an organocatalytic one-pot multistep transformation involving a Knoevenagel condensation, followed by an aza-Michael addition and an electrophilic fluorination. This approach allows for the construction of the chiral quinoline core with good to high yields and excellent diastereoselectivities (dr up to 99/1).

The challenges in the stereoselective synthesis of such molecules often revolve around controlling the facial selectivity of reactions on the heterocyclic ring. The presence and position of directing groups, the choice of catalyst (chiral or achiral), and reaction conditions are all critical factors in achieving the desired stereochemical outcome. Applying these principles to the this compound scaffold could lead to the synthesis of novel chiral analogues with unique properties.

Advanced Spectroscopic and Computational Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR, DEPT, 2D-HMQC)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,7-Bis(difluoromethoxy)quinoline. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) core and the protons of the two difluoromethoxy groups. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the quinoline ring. The protons of the two -OCHF₂ groups are anticipated to resonate as a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JH-F).

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the nine carbons of the quinoline ring and the two carbons of the difluoromethoxy groups. The carbons of the quinoline ring typically resonate between δ 110-150 ppm. The carbon atoms of the -OCHF₂ groups are expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet for the fluorine atoms of the -OCHF₂ groups, resulting from coupling to the adjacent proton (²JF-H). The absence of other fluorine signals would confirm the presence of only difluoromethoxy groups.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would show positive signals for the CH groups of the quinoline ring and the CH of the difluoromethoxy groups, while quaternary carbons would be absent.

2D-HMQC (Heteronuclear Multiple Quantum Coherence): This two-dimensional NMR technique correlates the chemical shifts of protons with their directly attached carbon atoms. An HMQC spectrum of this compound would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, and the proton of each -OCHF₂ group to its carbon, confirming the C-H connectivities within the molecule.

Table 1: Predicted NMR Data for this compound

Technique Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (Hz)
¹H NMR Aromatic-H 7.0 - 8.5 m -
-OCH F₂ 6.5 - 7.0 t ²JH-F ≈ 73
¹³C NMR Aromatic-C 110 - 150 s, d -
-OC HF₂ 115 - 120 t ¹JC-F ≈ 240
¹⁹F NMR -OCHF -120 to -130 d ²JF-H ≈ 73

High-Resolution Mass Spectrometry (HRMS, ESI/Q-TOF, LC-MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of this compound.

HRMS (ESI/Q-TOF): Electrospray ionization (ESI) coupled with a quadrupole time-of-flight (Q-TOF) mass analyzer allows for highly accurate mass measurements. For this compound (C₁₁H₇F₄NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be measured with high precision, allowing for the unambiguous confirmation of the molecular formula.

LC-MS Fragmentation Analysis: When coupled with liquid chromatography (LC), MS can also provide information about the fragmentation pathways of the molecule. The fragmentation of the parent ion of this compound under collision-induced dissociation (CID) would likely involve the loss of the difluoromethoxy groups or cleavage of the quinoline ring system. massbank.eu Studying these fragmentation patterns helps to further confirm the proposed structure. For instance, the loss of a CHF₂ radical followed by the loss of CO is a plausible fragmentation pathway for the difluoromethoxy substituents.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₇F₄NO₂
Molecular Weight 273.18 g/mol
Expected [M+H]⁺ 274.0533

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands.

The C-O-C stretching vibrations of the ether linkages are expected in the region of 1250-1000 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy groups would likely appear as strong bands in the 1100-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the quinoline ring would be observed in the 1600-1450 cm⁻¹ range. The aromatic C-H stretching vibrations would be found above 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
C=C and C=N Stretch (Aromatic) 1600 - 1450
C-O-C Stretch (Ether) 1250 - 1000
C-F Stretch 1100 - 1000

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula (C₁₁H₇F₄NO₂). A close agreement between the found and calculated values provides strong evidence for the elemental composition and purity of the sample.

Table 4: Calculated Elemental Composition of this compound

Element Percentage
Carbon (C) 48.36%
Hydrogen (H) 2.58%
Nitrogen (N) 5.13%

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for the isolation and purity assessment of synthesized compounds.

TLC (Thin-Layer Chromatography): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. For this compound, a single spot on the TLC plate in an appropriate solvent system would suggest a high degree of purity.

HPLC (High-Performance Liquid Chromatography) and UPLC (Ultra-Performance Liquid Chromatography): HPLC and UPLC are powerful techniques for the separation, quantification, and purification of compounds. A reversed-phase HPLC or UPLC method would typically be used for this compound, where the compound is passed through a column with a nonpolar stationary phase and eluted with a polar mobile phase. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into the structural and electronic properties of this compound. rsc.org

Geometry Optimization: DFT calculations can be used to predict the most stable three-dimensional structure of the molecule by finding the geometry with the lowest energy. These calculated structures can then be compared with experimental data from X-ray crystallography.

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, can be used to calculate theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F). worktribe.com Comparing these predicted shifts with the experimental NMR data can aid in the assignment of complex spectra and further confirm the structure.

Electronic Properties: Computational models can also be used to calculate various electronic properties, such as the molecular electrostatic potential (MEP) map, which illustrates the charge distribution within the molecule, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Binding Mode Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into the molecule's stability, reactivity, and spectroscopic characteristics. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), are essential for a detailed understanding of its electronic behavior. nih.gov

Electronic Structure: DFT calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. In this compound, the strong electron-withdrawing nature of the two difluoromethoxy (-OCHF₂) groups is expected to significantly lower the energy of both HOMO and LUMO orbitals compared to unsubstituted quinoline, likely resulting in a large HOMO-LUMO gap.

Reactivity Prediction: Global and local reactivity descriptors, derived from DFT, help predict how the molecule will interact with other chemical species. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the molecule's surface. For this compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. These insights are vital for predicting non-covalent interactions and potential binding modes with biological targets.

Binding Mode Analysis: In the context of drug design, DFT is used to analyze how a ligand interacts with a protein's active site. By optimizing the geometry of the ligand-protein complex, DFT can elucidate the specific hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the binding. For this compound, the nitrogen atom could act as a hydrogen bond acceptor, while the quinoline ring system could engage in π-π stacking interactions with aromatic amino acid residues. The difluoromethyl groups can also participate in hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations.
PropertyPredicted ValueSignificance
EHOMO~ -7.0 eVIndicates electron-donating capability; a lower value suggests lower reactivity towards electrophiles.
ELUMO~ -1.5 eVIndicates electron-accepting capability; a lower value suggests higher reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)~ 5.5 eVRelates to chemical stability and low kinetic reactivity. nih.gov
Dipole Moment (µ)~ 3.5 DIndicates overall polarity of the molecule, influencing solubility and intermolecular forces.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static view from DFT. By simulating the atomic motions based on a force field, MD can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

Intermolecular Interactions: When simulated in a condensed phase (e.g., in a solvent like water or in a crystal lattice), MD simulations can reveal the nature and dynamics of intermolecular interactions. For this compound, simulations can track the formation and lifetime of hydrogen bonds between the molecule's fluorine/oxygen atoms and surrounding water molecules. In the context of a protein-ligand complex, MD simulations are used to assess the stability of the docked pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand in the binding pocket indicate whether the binding is stable over the simulation time. Analysis of the simulation trajectory can also reveal crucial water-mediated interactions and the flexibility of different parts of the protein upon ligand binding.

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound in a Protein Binding Site.
ParameterTypical FindingInterpretation
Ligand RMSD< 2.0 ÅIndicates a stable binding pose of the ligand within the protein's active site.
Protein RMSFLow in binding site, higher in loopsReveals the flexibility of different protein regions; low fluctuation in the binding site suggests stable interactions.
Intermolecular H-BondsHigh Occupancy (>75%)Indicates strong, persistent hydrogen bonds between the ligand and protein residues, contributing to binding affinity.
Solvent Accessible Surface Area (SASA)Decreased upon bindingShows the ligand is well-buried in the binding pocket, shielded from the solvent.

Quantitative Prediction of Molecular Descriptors Relevant to Research Applications (e.g., Hydrogen Bond Acidity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models rely on molecular descriptors to correlate a compound's structure with its biological activity or physical properties. These descriptors can be calculated using computational methods and are essential for designing new molecules with desired characteristics.

For this compound, a range of descriptors can be predicted to guide its application. These include:

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Electronic Descriptors: Properties like dipole moment, polarizability, and the HOMO-LUMO energies, as determined by DFT.

Hydrophobic Descriptors: Such as the octanol-water partition coefficient (logP), which predicts how the molecule will distribute between fatty and aqueous environments.

Steric Descriptors: Like molecular volume and surface area, which relate to the molecule's size and shape.

Table 3: Selected Predicted Molecular Descriptors for this compound.
DescriptorPredicted ValueRelevance
Molecular Weight255.17 g/molFundamental physical property.
logP (Octanol-Water)~ 3.2Predicts hydrophobicity and membrane permeability.
Polarizability (α)~ 20 ųRelates to the molecule's ability to form instantaneous dipoles and engage in dispersion forces.
Hydrogen Bond Donors1 (weak, from C-H of -OCHF₂)Potential for weak hydrogen bonding interactions.
Hydrogen Bond Acceptors3 (N and two O atoms)Potential for hydrogen bonding with donor groups.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing forces.

The analysis generates a 3D Hirshfeld surface colored according to properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds.

A key output is the 2D "fingerprint plot," which summarizes all the intermolecular contacts. It plots the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, F···H) to the total surface area can be precisely calculated.

For this compound, Hirshfeld analysis would likely reveal the following:

A high percentage of H···H contacts , typical for organic molecules, representing van der Waals forces.

Significant F···H/H···F contacts , reflecting the importance of interactions involving the fluorine atoms in the crystal packing.

Substantial O···H/H···O contacts , indicating hydrogen bonding involving the methoxy oxygens and potentially the weak C-H donors.

C···H/H···C contacts , which can point to C-H···π interactions involving the quinoline ring system.

This detailed breakdown provides a quantitative picture of the forces holding the crystal together, which is invaluable for understanding polymorphism and other solid-state properties.

Mechanistic Investigations and Structure Activity Relationship Sar Studies in Molecular Recognition and Biological Target Interaction

Elucidation of Mechanism of Action at the Molecular Level (In Vitro and Ex Vivo Research)

Enzyme Inhibition Kinetics and Target Binding Assays

Quinoline (B57606) derivatives have been extensively studied as inhibitors of various enzymes critical for cell function and survival.

Protein Kinases: The substitution of a difluoromethyl group on the aniline (B41778) ring of a 4-anilinoquinoline kinase inhibitor motif has been explored. While specific kinetic data for 2,7-Bis(difluoromethoxy)quinoline is not available, the introduction of fluorinated moieties is a known strategy to modulate the potency and selectivity of kinase inhibitors. researchgate.net For instance, certain kinase inhibitors are designed to bind to allosteric pockets, stabilizing inactive conformations of the kinase. nih.gov The difluoromethoxy groups of this compound could potentially influence its binding to either the ATP-competitive site or allosteric sites of various kinases.

Topoisomerases I/IIα: Phthalazine derivatives, which share a nitrogen-containing heterocyclic core with quinolines, have been shown to act as Topoisomerase II inhibitors and DNA intercalators. nih.gov These compounds interfere with the DNA re-ligation step, leading to apoptosis. Given the planar nature of the quinoline ring system, it is plausible that this compound could also interact with topoisomerases, although experimental validation is required.

Cholinesterases: Quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. For some 4-aminoquinoline (B48711) derivatives, substitution at the 7-position with a trifluoromethyl group has been shown to result in strong AChE inhibition. arabjchem.org This suggests that the electronic properties of substituents at this position can significantly impact inhibitory activity.

A study on quinoline-based α-glucosidase inhibitors highlights the importance of the quinoline pharmacophore in interacting with the active site of the enzyme. nih.gov The following table shows the IC50 values of some quinoline derivatives against α-glucosidase.

CompoundMoietyIC50 (µM)
9a 4-chlorobenzyl14.80 ± 0.52
9d 4-methylbenzyl12.10 ± 0.41
9g 4-methoxybenzyl10.20 ± 0.33
9j 4-nitrobenzyl18.20 ± 0.65
Acarbose (Standard)750.0 ± 1.5

This table is based on data for different quinoline derivatives and is for illustrative purposes only. Data for this compound is not available.

Receptor Antagonism and Agonism Studies

P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel, is a therapeutic target for inflammatory diseases. Several quinoline-based compounds have been identified as potent P2X7 receptor antagonists. nih.govnih.gov For example, a series of quinolinone and quinoline-based derivatives have been synthesized and evaluated for their P2X7 receptor antagonism. The optimized antagonists with a quinoline scaffold, such as a 2-chloro-5-adamantyl-quinoline derivative, exhibited IC50 values in the low nanomolar range. nih.gov Another study identified a promising quinoline derivative with excellent cellular potency and good pharmacokinetic properties. nih.gov While specific data for this compound is lacking, the quinoline core suggests a potential for P2X7 receptor modulation.

The following table presents IC50 values of some quinoline derivatives against the P2X7 receptor.

CompoundScaffoldIC50 (nM)
16c 2-chloro-5-adamantyl-quinoline4
17k 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline3
Compound 19 Quinoline derivativeExcellent Cellular Potency

This table is based on data for different quinoline derivatives and is for illustrative purposes only. Data for this compound is not available. nih.govnih.gov

DNA/RNA Interaction Studies

The planar aromatic structure of the quinoline ring system makes it a prime candidate for intercalation into the DNA double helix. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. Studies on 2,7-dialkyl-substituted derivatives of proflavine, an acridine (B1665455) compound structurally related to quinoline, have shown that these molecules can unwind covalently closed circular duplex DNA, a characteristic of intercalating agents. nih.gov It is proposed that DNA intercalation is a major contributor to the toxicity of these compounds towards leukemia cells. nih.gov

Furthermore, certain phthalazine-based derivatives have been designed as DNA intercalators and have shown potent anticancer activity. nih.gov These compounds are believed to produce local structural changes in the DNA molecule, including unwinding of the double helix. While direct evidence is needed, the structural characteristics of this compound suggest that it may also interact with DNA, potentially through intercalation.

Modulation of Cellular Pathways

Disruption of Tubulin Assembly: Tubulin, a key component of the cytoskeleton, is a well-established target for anticancer drugs. Several classes of compounds, including some quinoline derivatives, are known to inhibit tubulin polymerization, leading to mitotic arrest and cell death. mdpi.comrsc.org For instance, certain 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as tubulin polymerization inhibitors. mdpi.com While the specific effect of this compound on tubulin assembly has not been reported, the quinoline scaffold is present in known tubulin inhibitors. The substitution pattern, including the alkoxy groups, can influence the potency of these inhibitors. nih.gov

Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for optimizing the potency and selectivity of lead compounds. For this compound, the nature and position of the difluoromethoxy substituents are expected to play a crucial role in its biological activity.

Impact of Difluoromethoxy Substituents on Molecular Interactions and Potency

The difluoromethyl group (OCF2H) is often used in medicinal chemistry as a bioisostere of the methoxy (B1213986) group (OCH3). nih.govnih.gov This substitution can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. nih.gov

The replacement of a methoxy group with a difluoromethoxy group can lead to improved pharmacokinetic properties. acs.org The OCF2H group can act as a hydrogen bond donor, which can lead to enhanced interactions with biological targets. nih.gov

In the context of quinoline derivatives, the position of substituents is critical. For instance, in a series of quinoline analogs developed as anti-Alzheimer's agents, moving a methoxy group from the 6-position to the 7-position on the quinoline ring resulted in a reduction in inhibitory activity against a specific target. arabjchem.org This highlights the sensitivity of biological activity to the substitution pattern.

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Exploration of Target Selectivity and Specificity in Biological Systems

Without any research findings, data tables, or mechanistic studies on this specific compound, the generation of a scientifically accurate and informative article as per the provided outline is not feasible.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of publicly available scientific databases and research articles, no specific information has been found regarding the chemical compound “this compound.”

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The planned exploration included its potential as a fluorescent probe and imaging agent, its use as a chemosensor for specific ions or biomolecules, and its role as a building block for functional polymers and organic frameworks. Further investigation was intended to cover its applications in liquid crystal chemistry, optoelectronic materials, and its potential catalytic and organometallic uses.

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Table of Chemical Compounds Mentioned

Lack of Publicly Available Research Data for "this compound" in Specified Biological Applications

Following a comprehensive search of scientific literature and databases, no specific research findings or data could be located for the chemical compound “this compound” within the requested emerging research applications. The areas investigated, as per the provided outline, included:

Hepatitis B Virus (HBV) RNA Destabilizers Research

Anti-Leishmanial Agent Development

Anti-malarial Research

Anti-inflammatory Research

Neurodegenerative Disease Research (e.g., Enzyme Inhibition related to Alzheimer's)

Research on Antimicrobial Mechanisms (e.g., Anti-bacterial, Anti-fungal, Anti-protozoal, Anti-tubercular)

While the broader class of quinoline derivatives has been extensively studied in these fields, demonstrating a wide range of biological activities, research specifically detailing the synthesis, evaluation, and mechanistic pathways of "this compound" is not present in the available public domain.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed findings strictly focused on “this compound” as per the instructions provided. The creation of data tables and detailed research findings for this specific compound is unachievable due to the absence of source material.

Emerging Research Applications of Difluoromethoxyquinolines in Chemical and Biological Sciences

Environmental and Ecological Research Considerations

The introduction of novel fluorinated compounds, such as 2,7-Bis(difluoromethoxy)quinoline, into the chemical and biological sciences necessitates a thorough evaluation of their potential environmental and ecological impact. The presence of the difluoromethoxy group and the quinoline (B57606) core structure raises questions regarding their persistence, potential for bioaccumulation, and ultimate fate in the environment. Understanding these aspects is crucial for the responsible development and application of this emerging class of compounds.

Biodegradation Pathways in Controlled Laboratory Environments

The biodegradation of this compound is a complex process influenced by the stability of the carbon-fluorine bond and the inherent biodegradability of the quinoline ring. While specific studies on this compound are not yet available, insights can be drawn from research on related structures.

The quinoline core, a nitrogen-heterocyclic compound, can be degraded by various microorganisms. mdpi.comdtu.dkscispace.com Studies on quinoline biodegradation have identified several bacterial strains, including Pseudomonas, Rhodococcus, and Comamonas, capable of utilizing it as a sole carbon and nitrogen source. mdpi.comdtu.dkscispace.comnih.gov The degradation typically initiates with hydroxylation of the quinoline ring, leading to intermediates such as 2-hydroxyquinoline. nih.govnih.gov Common degradation pathways include the 8-hydroxycoumarin pathway, which involves the formation of 2,8-dihydroxyquinoline and subsequent ring cleavage. mdpi.comnih.gov Another identified route is the anthranilate pathway. mdpi.com

The presence of difluoromethoxy groups significantly influences the molecule's stability and susceptibility to microbial attack. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering many polyfluorinated compounds resistant to degradation. mdpi.comresearchgate.net However, the presence of other functional groups can provide an initial point of metabolic activation for C-F bond cleavage. mdpi.com For instance, some studies suggest that trifluoromethoxy groups may be degradable under certain conditions. nih.gov Research on other difluorinated compounds, such as 2,2-difluoro-1,3-benzodioxole, has shown that enzymatic systems, like toluene dioxygenase from Pseudomonas putida F1, can catalyze defluorination. nih.gov

A hypothetical biodegradation pathway for this compound in a controlled laboratory setting could involve initial microbial attack on the quinoline ring, followed by slower degradation of the difluoromethoxy groups. The initial steps might mirror known quinoline degradation pathways, leading to hydroxylated intermediates. Subsequent enzymatic processes would be required to cleave the C-O and C-F bonds of the difluoromethoxy substituents, potentially releasing fluoride ions.

Hypothetical Intermediates in the Biodegradation of this compound:

Potential Intermediate Description of Formation
2-hydroxy-7-(difluoromethoxy)quinolineInitial hydroxylation of the quinoline ring at the 2-position.
2,8-dihydroxy-7-(difluoromethoxy)quinolineFurther hydroxylation of the quinoline ring.
8-hydroxycoumarin derivativeFormation following the cleavage of the pyridine (B92270) ring of the quinoline nucleus.
Difluoromethoxy-substituted catecholsResulting from the cleavage of the quinoline ring system.
Fluoride ionsReleased upon the breakdown of the difluoromethoxy groups.

This table presents hypothetical intermediates based on known biodegradation pathways of quinoline and general principles of fluorinated compound metabolism. Specific experimental validation is required.

Environmental Fate Modeling for Novel Fluorinated Compounds

Environmental fate modeling is a computational tool used to predict the distribution, persistence, and potential for bioaccumulation of chemicals in the environment. rsc.org For novel fluorinated compounds like this compound, where empirical data is scarce, these models are invaluable for preliminary risk assessment.

The models integrate a chemical's physicochemical properties with environmental parameters to simulate its behavior in various environmental compartments such as air, water, soil, and sediment. Key input parameters for modeling the environmental fate of this compound would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and estimated degradation rates in different media.

Due to the presence of fluorine, it is anticipated that this compound would exhibit a degree of persistence. nih.gov Many fluorinated organic compounds are known for their environmental persistence, leading to their classification as "forever chemicals" in some cases. nih.gov The strong carbon-fluorine bonds contribute to their resistance to both biotic and abiotic degradation processes. mdpi.com

Environmental fate models can help to identify the environmental compartments where the compound is most likely to accumulate. For instance, a high Kow value would suggest a tendency to partition into soil and sediment and potentially bioaccumulate in organisms. The models can also simulate long-range transport, which is a concern for persistent organic pollutants.

Illustrative Input Parameters for Environmental Fate Modeling of this compound:

Parameter Estimated Value/Range Significance in Environmental Fate Modeling
Molecular Weight~257.17 g/mol Influences diffusion and transport rates.
Log Kow3.5 - 4.5 (Estimated)Indicates potential for bioaccumulation in fatty tissues and sorption to organic matter in soil and sediment.
Water SolubilityLow (Estimated)Affects concentration in aquatic environments and mobility in soil.
Vapor PressureLow (Estimated)Determines the likelihood of volatilization into the atmosphere.
Biodegradation Half-lifeLong (Estimated)A key indicator of persistence in the environment.

This table provides estimated values for illustrative purposes. Actual experimental determination of these parameters is essential for accurate environmental fate modeling.

The outputs of these models can guide further ecotoxicological testing and inform the development of strategies to mitigate potential environmental risks associated with the use of this compound and other novel fluorinated compounds.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of quinoline (B57606) derivatives has a rich history, with established methods such as the Skraup, Doebner-von Miller, and Friedländer reactions forming the classical foundation. researchgate.net However, these traditional approaches often require harsh reaction conditions and can result in limited yields and by-product formation. researchgate.net Modern organic synthesis is increasingly focused on the development of more efficient, selective, and environmentally benign methodologies.

Future research in the synthesis of 2,7-Bis(difluoromethoxy)quinoline and its analogs should prioritize the development of novel catalytic systems. Transition metal catalysts, particularly those based on palladium and copper, have shown great promise in facilitating cross-coupling and cyclization reactions for quinoline synthesis. organic-chemistry.org Furthermore, the use of nanocatalysts presents an opportunity for creating highly efficient and recyclable catalytic systems. researchgate.net

High-Throughput Screening and Combinatorial Chemistry for Diverse Derivative Libraries

To fully explore the biological potential of the this compound scaffold, the creation and screening of diverse derivative libraries are essential. Combinatorial chemistry offers a powerful platform for the rapid generation of a multitude of structurally related compounds. ku.edu By systematically varying the substituents at different positions of the quinoline ring, while retaining the core 2,7-bis(difluoromethoxy) structure, a vast chemical space can be explored.

High-throughput screening (HTS) is a critical tool for efficiently evaluating these large compound libraries for their biological activity. nih.gov Automated and miniaturized cell-based or biochemical assays can be developed to screen for various effects, such as inhibition of specific enzymes or modulation of cellular pathways. For instance, HTS has been successfully employed to identify inhibitors of influenza A virus from a library of over 100,000 compounds and to screen for anthelmintic activity in various compound collections. nih.govmdpi.com The hit rates in such screens, while often low, can lead to the discovery of novel lead compounds with therapeutic potential. nih.govmdpi.com The establishment of HTS-ready compound collections, optimized for structural diversity and drug-like properties, will be crucial for these endeavors. ku.edu

Advanced Computational Tools for Predictive Molecular Design and Mechanistic Insights

In recent years, computational chemistry has become an indispensable tool in drug discovery and molecular design. For this compound, advanced computational methods can provide profound insights into its structure-activity relationships (SAR) and guide the design of more potent and selective derivatives.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to correlate the structural features of a series of this compound analogs with their biological activity. Molecular docking studies can predict the binding modes of these compounds within the active sites of target proteins, providing a rational basis for the design of new derivatives with improved affinity and selectivity. arabjchem.org These in silico approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Exploration of New Molecular Targets and Biological Mechanisms for Research Interventions

The quinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. researchgate.netnih.gov The unique electronic properties conferred by the two difluoromethoxy groups in this compound may lead to novel interactions with biological targets.

A key area of future research will be the systematic exploration of new molecular targets for this compound and its derivatives. Given the prevalence of quinoline-based compounds as kinase inhibitors, investigating the effect of this compound on various protein kinases involved in cancer signaling pathways, such as c-Met, VEGF, and EGF receptors, would be a logical starting point. nih.gov A functional proteomics approach could also be employed to identify novel binding proteins, as has been demonstrated for other quinoline drugs, leading to the identification of targets like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). duke.edu

The presence of fluorine can also influence the mechanism of action. For instance, fluorinated compounds have been shown to modulate the activity of various enzymes and have been explored for their potential in treating a range of diseases. mdpi.com Understanding how the difluoromethoxy groups of this compound affect its interaction with biological macromolecules will be crucial for elucidating its mechanism of action and identifying its therapeutic potential.

Integration with Advanced Analytical Techniques for Real-time Reaction Monitoring and Biological Assay Analysis

The advancement of research on this compound will be greatly facilitated by the integration of sophisticated analytical techniques. These methods are crucial for ensuring the purity and structural integrity of synthesized compounds, as well as for monitoring their behavior in biological systems.

For real-time monitoring of the synthesis of this compound and its derivatives, techniques such as online mass spectrometry can be invaluable. This approach allows for the rapid optimization of reaction conditions and can be integrated with high-throughput synthesis platforms. nih.gov

In the context of biological assays, a suite of analytical methods will be necessary. For the analysis of fluorinated compounds specifically, techniques such as Fourier-transform infrared spectroscopy (FT-IR), high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD), and 19F-NMR are particularly relevant. mdpi.com These methods can be used to quantify the compound and its metabolites in biological samples. Furthermore, the use of fluorine-18 (B77423) (¹⁸F) as a radiolabel offers the potential for positron emission tomography (PET) imaging studies, which could provide valuable in vivo information on the distribution and target engagement of this compound derivatives. nih.govmdpi.com Advanced analytical instruments, such as gas chromatography detectors optimized for halogenated compounds, will also play a role in the detailed analysis of these molecules. ysi.com

Q & A

Q. What are the common synthetic routes for preparing 2,7-bis(difluoromethoxy)quinoline derivatives?

The synthesis typically involves introducing difluoromethoxy groups at the 2- and 7-positions of the quinoline core. A general approach includes:

  • Electrophilic substitution : Reacting quinoline precursors with difluoromethylation agents (e.g., ClCF₂OCH₃ or BrCF₂OCH₃) under controlled conditions.
  • Condensation reactions : Utilizing aldehydes or ketones in multi-step protocols, as seen in hexahydroquinoline derivatives with difluoromethoxy groups .
  • Microwave-assisted synthesis : Enhances reaction efficiency for fluorinated quinolines, reducing side-product formation . Key intermediates should be purified via column chromatography, and progress monitored by TLC or HPLC.

Q. How is the structural characterization of this compound performed?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., difluoromethoxy protons appear as triplets near δ 6.9–7.2 ppm due to J coupling with fluorine) .
  • IR spectroscopy : Confirm functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹) .
    • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
    • X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity, if applicable.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory protection : Use NIOSH-approved respirators (e.g., P95) if airborne particulates are generated .
  • Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from light and heat sources .
  • Waste disposal : Follow local regulations for halogenated organic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates .
  • Catalyst screening : Transition metals (e.g., Pd/Cu) may improve regioselectivity during difluoromethoxy introduction .
  • Temperature control : Lower temperatures (0–5°C) reduce unwanted side reactions like over-fluorination .
  • In-situ monitoring : Use HPLC-MS to track intermediate formation and adjust reaction parameters dynamically.

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cytotoxicity studies : Screen against cancer cell lines (e.g., MTT assay) to assess anti-proliferative effects .
  • Molecular docking : Predict binding affinities to receptors or active sites using computational tools (e.g., AutoDock Vina) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH-dependent hydrolysis : Expose to buffered solutions (pH 1–13) and monitor decomposition by ¹⁹F NMR .
  • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines to assess degradation pathways .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., 4-(difluoromethoxy)phenyl-substituted quinolines) .
  • Isotopic labeling : Use ¹⁸O or deuterated analogs to clarify ambiguous peaks in NMR .
  • Advanced techniques : 2D NMR (e.g., COSY, HSQC) to assign overlapping signals in complex mixtures .

Key Considerations for Researchers

  • Toxicological data gaps : Many fluorinated quinolines lack comprehensive toxicity profiles; prioritize in vitro assays (e.g., Ames test) before in vivo studies .
  • Regioselectivity challenges : Steric and electronic effects influence difluoromethoxy group placement; computational modeling (DFT) aids in predicting reactivity .

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